2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
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Description
2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClF3N5O3S and its molecular weight is 447.82. The purity is usually 95%.
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Biological Activity
The compound 2-chloro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic molecule that has gained attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the relevant literature on its synthesis, biological evaluation, and molecular mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H14ClF3N4O2S
- Molecular Weight : 396.81 g/mol
- IUPAC Name : this compound
The presence of a trifluoromethyl group and a chlorine atom enhances its lipophilicity, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activities. For instance, pyrazole derivatives have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The compound has been evaluated for its cytotoxic effects against several cancer types.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast Cancer) | 12.50 | |
A549 (Lung Cancer) | 26.00 | |
HCT116 (Colorectal Cancer) | 0.067 |
These findings suggest that the compound may act as a potent inhibitor of tumor cell proliferation.
The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer progression. For example, it has been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with an IC50 value indicating high potency (IC50 = 0.067 µM) . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Synthesis and Evaluation
A study focused on synthesizing various derivatives of pyrazole and evaluating their biological activities found that modifications to the structure significantly impacted their potency against cancer cell lines. The introduction of functional groups such as sulfonamides has been linked to enhanced biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that compounds with halogen substitutions at specific positions exhibited improved binding affinity to target proteins involved in cancer pathways. The presence of the trifluoromethyl group was particularly noted for enhancing the compound's interaction with hydrophobic pockets in target enzymes .
Properties
IUPAC Name |
2-chloro-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O3S/c17-12-3-2-11(16(18,19)20)10-13(12)29(27,28)22-7-9-25-15(26)5-4-14(23-25)24-8-1-6-21-24/h1-6,8,10,22H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQBKPJKJNHPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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